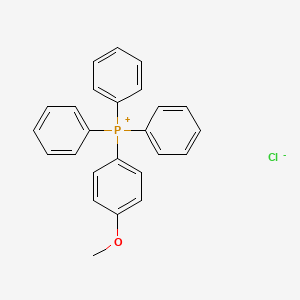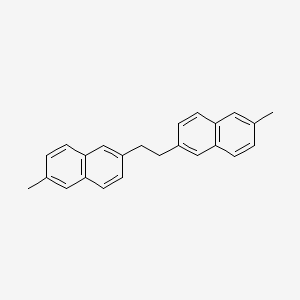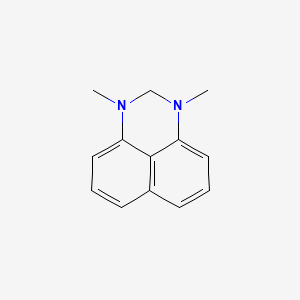
2,3-Dihydro-1,3-dimethyl-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1,3-dimethyl-1H-perimidine is a heterocyclic compound with the molecular formula C13H14N2. This compound is part of the perimidine family, which is known for its diverse biological and pharmacological properties. The structure of this compound includes a perimidine ring system that is saturated at the 2 and 3 positions, making it a dihydro derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,3-dimethyl-1H-perimidine typically involves the reaction of 1,8-diaminonaphthalene with acetophenones. Various catalysts can be used to accelerate this reaction, including protonic acids and metal catalysts such as BiCl3, RuCl3, and Yb(OTf)3 . A green, metal-free, and eco-friendly organocatalyst like squaric acid has also been exploited for the synthesis of this compound in water .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of environmentally friendly catalysts and reaction conditions is emphasized to ensure sustainable and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydro-1,3-dimethyl-1H-perimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1,3-dimethyl-1H-perimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-1,3-dimethyl-1H-perimidine involves its interaction with specific molecular targets and pathways. For instance, its inhibition of the COX II enzyme is similar to that of naproxen, which reduces inflammation by blocking the synthesis of prostaglandins . The compound’s strong electron-donating character also plays a role in its biological activities.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-1H-perimidine: A closely related compound with similar biological activities.
1H-2,3-Dihydroperimidine Derivatives: These derivatives exhibit diverse biological properties and are used in various applications.
Uniqueness: 2,3-Dihydro-1,3-dimethyl-1H-perimidine is unique due to its specific structural modifications, which enhance its biological activity and make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
37471-00-4 |
|---|---|
Molekularformel |
C13H14N2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
1,3-dimethyl-2H-perimidine |
InChI |
InChI=1S/C13H14N2/c1-14-9-15(2)12-8-4-6-10-5-3-7-11(14)13(10)12/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
BUJSJOGOWFOHMS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CN(C2=CC=CC3=C2C1=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


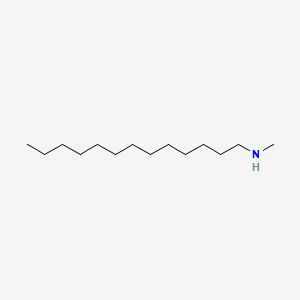
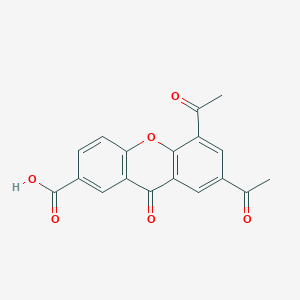
![5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one](/img/structure/B14660767.png)
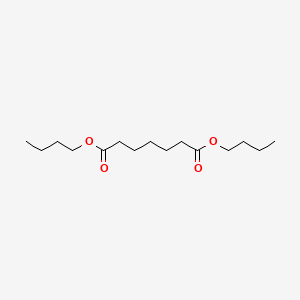
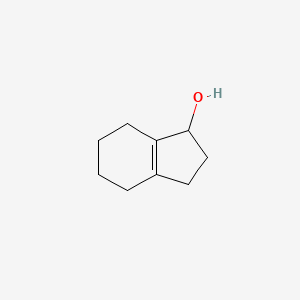
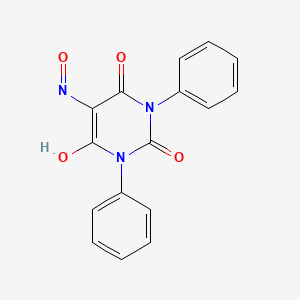
![6-ethoxy-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B14660791.png)
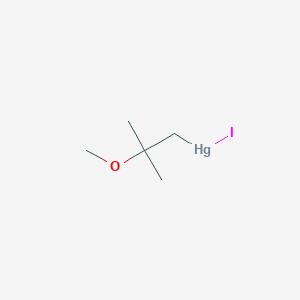
![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)

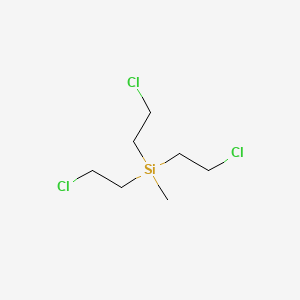
![1-[(4-Chlorophenyl)methylidene]-1H-indene](/img/structure/B14660823.png)
